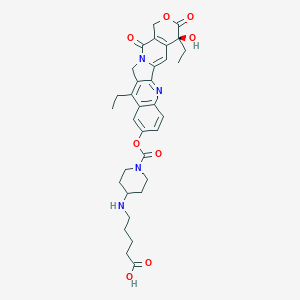

RPR121056

Description

Properties

IUPAC Name |

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVZICJFYZDJJ-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435189 | |

| Record name | 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181467-56-1 | |

| Record name | RPR 121056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181467561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RPR121056 (APC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin), is a major metabolite of the chemotherapeutic agent Irinotecan (CPT-11). Formed through the oxidation of Irinotecan by the cytochrome P450 enzyme CYP3A4, this compound functions as a topoisomerase I inhibitor. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a significantly less potent inhibitor of topoisomerase I compared to SN-38, the primary active metabolite of Irinotecan. We will explore the downstream signaling pathways activated by this compound-induced DNA damage, leading to cell cycle arrest and apoptosis. This document also includes a compilation of relevant quantitative data, detailed experimental protocols for the characterization of this compound, and visual diagrams to illustrate key molecular interactions and experimental procedures.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient single-strand breaks created by topoisomerase I. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of "cleavable complexes." The collision of replication forks with these stalled complexes results in the formation of irreversible double-strand DNA breaks, triggering a cascade of cellular responses that ultimately lead to cell death.

While sharing this mechanism with SN-38, this compound exhibits significantly lower potency. It has been reported to be approximately 100-fold less potent than SN-38 as an inducer of topoisomerase I DNA-cleavable complexes and as a cell growth inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds for comparative analysis.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 | Reference |

| This compound (APC) | KB | 2.1 µg/ml | |

| Irinotecan (CPT-11) | KB | 5.5 µg/ml | |

| SN-38 | KB | 0.01 µg/ml | |

| SN-38 | HT-29 | 8.8 nM | |

| Irinotecan (CPT-11) | HT-29 | > 100 nM |

Table 2: Topoisomerase I Inhibition

| Compound | Parameter | Potency | Reference |

| This compound (APC) | Induction of Topoisomerase I DNA-cleavable complexes | 100-fold less potent than SN-38 |

Signaling Pathways

The DNA damage induced by this compound triggers a complex network of signaling pathways, primarily culminating in apoptosis. The following diagram illustrates the key components of this process.

Caption: this compound-induced Topoisomerase I inhibition leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% SDS, 25% glycerol, 0.125% bromophenol blue)

-

Agarose

-

1x TAE Buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 200-500 ng).

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only) and a no-enzyme control.

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme to each tube (except the no-enzyme control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA at increasing concentrations.

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A fluorescence detector is often used for sensitive detection of Irinotecan and its metabolites.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile (ACN)

-

Methanol

-

Formic acid or other buffer components for the mobile phase

-

Plasma samples containing this compound

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Internal standard (e.g., camptothecin)

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol.

-

Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for RPR1210

-

RPR121056: A Key Intermediate in the Metabolic Labyrinth of Irinotecan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (CPT-11), a cornerstone in the treatment of various solid tumors, undergoes a complex series of metabolic transformations that significantly influence its efficacy and toxicity. While the primary activation pathway to the potent anti-cancer agent SN-38 is well-documented, the role of alternative metabolic routes is crucial for a comprehensive understanding of irinotecan's pharmacology. This technical guide provides an in-depth exploration of RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), a significant metabolite in an oxidative pathway of irinotecan metabolism. We delve into the enzymatic processes governing its formation and subsequent conversion, present quantitative pharmacokinetic data, detail experimental protocols for its analysis, and provide visual representations of the key metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin and functions as a prodrug. Its therapeutic effect is primarily mediated by its active metabolite, SN-38, a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair. The metabolic journey of irinotecan is intricate, involving multiple enzymatic pathways that lead to both activation and detoxification. A key pathway in this metabolic network involves the formation of this compound (APC).

This compound is an inactive metabolite of irinotecan generated through oxidation of the piperidinylpiperidine side chain, a reaction primarily catalyzed by cytochrome P450 3A4 (CYP3A4) enzymes. While considered inactive, this compound can be subsequently converted to the active metabolite SN-38 by carboxylesterases (CES). This positions this compound as a critical intermediate in a secondary pathway for SN-38 formation, the understanding of which is vital for predicting patient response and managing toxicity.

Metabolic Pathways of Irinotecan Involving this compound

The metabolism of irinotecan can be broadly categorized into two main routes: activation via hydrolysis and inactivation via oxidation, followed by potential secondary activation.

2.1. Formation of this compound:

Irinotecan is metabolized in the liver by CYP3A4 enzymes, leading to the formation of two primary oxidative metabolites: this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). This oxidative pathway competes with the direct conversion of irinotecan to SN-38 by carboxylesterases.

2.2. Conversion of this compound to SN-38:

Although initially considered an inactive metabolite, this compound can be hydrolyzed by carboxylesterases to yield the active metabolite SN-38. This conversion has been demonstrated in vitro using rabbit liver carboxylesterase, highlighting a potential secondary route for the generation of the therapeutically active compound.

2.3. Overall Metabolic Scheme:

The intricate interplay between these pathways is crucial. The direct conversion of irinotecan to SN-38 by CES1 and CES2 is a low-affinity process. The oxidative pathway leading to this compound and NPC, followed by the potential conversion of these metabolites to SN-38, adds another layer of complexity to the overall pharmacokinetic and pharmacodynamic profile of irinotecan.

Below is a diagram illustrating the metabolic pathway of irinotecan with a focus on this compound.

Quantitative Data

The pharmacokinetics of irinotecan and its metabolites, including this compound, exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic parameters from published studies.

Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites

| Parameter | Irinotecan | SN-38 | SN-38G | This compound (APC) | Reference |

| AUC (ng·h/mL) | 37,800 ± 14,400 | 793 ± 459 | 2,130 ± 1,160 | 4,200 ± 2,050 | |

| Clearance (L/h) | 74.3 (lactone) | - | - | - | |

| 12.3 (carboxylate) | - | - | - | ||

| Vss (L) | 445 (lactone) | - | - | - | |

| 78 (carboxylate) | - | - | - |

Data are presented as mean ± standard deviation where available. AUC: Area under the plasma concentration-time curve; Vss: Volume of distribution at steady state.

Table 2: In Vitro Conversion of this compound (APC) to SN-38 by Rabbit Liver Carboxylesterase

| Parameter | Value | Reference |

| Apparent Km (µM) | 37.9 ± 7.1 | |

| Vmax (pmol/unit/min) | 16.9 ± 0.9 |

Km: Michaelis constant; Vmax: Maximum reaction velocity.

Experimental Protocols

Accurate quantification of this compound and other irinotecan metabolites is essential for pharmacokinetic and metabolic studies. The following provides a detailed methodology for the analysis of these compounds in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Protocol: Quantification of Irinotecan and its Metabolites in Human Plasma by LC-MS/MS

4.1.1. Materials and Reagents:

-

Irinotecan, SN-38, SN-38G, and this compound (APC) analytical standards

-

Camptothecin (CPT) as internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Acetic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

4.1.2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., CPT in 50% methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 15,500 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% aqueous methanolic solution or a specific ratio of mobile phases A and B).

-

Vortex to dissolve the residue.

-

Centrifuge at 15,500 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 3 µm, 100 mm x 2.0 mm).

-

Mobile Phase A: 0.1% formic acid or 0.1% acetic acid in water.

The Biological Activity of RPR121056: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a major metabolite of the widely used anticancer drug irinotecan (CPT-11). This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its role as a metabolite in the complex pharmacology of irinotecan. While irinotecan's potent antitumor effects are primarily attributed to its active metabolite, SN-38, a thorough understanding of all major metabolites, including this compound, is crucial for optimizing therapeutic strategies and managing patient variability in response and toxicity. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key metabolic pathways involving this compound.

Introduction

Irinotecan (CPT-11) is a semisynthetic analog of the natural alkaloid camptothecin and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects. The primary mechanism of action of irinotecan is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This inhibition is mediated by its highly potent metabolite, SN-38.

The metabolic fate of irinotecan is complex, involving several enzymatic pathways that lead to a variety of metabolites with differing biological activities. One of the main metabolic routes involves oxidation by cytochrome P450 3A4 (CYP3A4) enzymes, resulting in the formation of several metabolites, including this compound (APC). This compound is considered a significantly less active or inactive metabolite compared to SN-38. This guide will delve into the specifics of its biological activity, or lack thereof, and its place within the broader metabolic landscape of irinotecan.

Metabolic Pathway of Irinotecan and the Formation of this compound

The biotransformation of irinotecan is a critical determinant of its efficacy and toxicity. The metabolic pathway is characterized by two main competing processes: activation to the potent SN-38 and inactivation/detoxification through various enzymatic reactions.

-

Activation: Irinotecan is converted to its active metabolite, SN-38, by carboxylesterases (CEs), primarily in the liver. SN-38 is a potent topoisomerase I inhibitor, estimated to be 100- to 1000-fold more active than irinotecan itself.

-

Inactivation: A significant portion of irinotecan is metabolized by CYP3A4 enzymes in the liver. This oxidative metabolism leads to the formation of several metabolites, including this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin). This compound is formed through the oxidation of the terminal piperidine ring of irinotecan. SN-38 is further detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).

The interplay between these activation and inactivation pathways is a key factor in the significant inter-individual variability observed in patient response to irinotecan therapy.

Biological Activity of this compound

Current scientific literature indicates that this compound possesses minimal to no direct cytotoxic or topoisomerase I inhibitory activity, especially when compared to the potent metabolite SN-38.

Cytotoxicity

Direct in vitro studies have demonstrated the lack of significant cytotoxic activity of this compound. A key study investigating the potential of this compound as a prodrug found that it exhibited no inhibition of cell growth in U373 MG human glioblastoma cells at concentrations up to 1 µM.[1] This is in stark contrast to SN-38, which typically displays IC50 values in the nanomolar range against various cancer cell lines.

Topoisomerase I Inhibition

While direct enzymatic assays on this compound are not extensively reported, its classification as an "inactive" metabolite strongly suggests that it is a poor inhibitor of topoisomerase I. The structural modifications to the piperidino side chain, which differentiate it from the parent compound irinotecan, likely hinder its ability to interact effectively with the topoisomerase I-DNA complex.

Prodrug Potential

Interestingly, while this compound is largely inactive in human cells, it can be converted to the active metabolite SN-38 by certain non-human enzymes. Specifically, rabbit liver carboxylesterase has been shown to catalyze this conversion.[1] This has led to the exploration of this compound in enzyme-prodrug therapeutic strategies, where a non-human enzyme could be targeted to the tumor site to locally activate the otherwise inert this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological and metabolic parameters of this compound.

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound (APC) | U373 MG | Cell Growth Inhibition | > 1 µM | [1] |

| This compound (APC) + Rabbit Carboxylesterase | U373 MG | Cell Growth Inhibition | 0.27 ± 0.08 µM | [1] |

| This compound (APC) | U373 MG cells transfected with rabbit carboxylesterase cDNA | Cell Growth Inhibition | 0.8 ± 0.1 µM | [1] |

Table 2: Kinetic Parameters for the Conversion of this compound to SN-38 by Rabbit Liver Carboxylesterase

| Parameter | Value | Reference |

| Apparent Km | 37.9 ± 7.1 µM | [1] |

| Vmax | 16.9 ± 0.9 pmol/unit/min | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Quantification of this compound and Other Irinotecan Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of irinotecan and its metabolites (including this compound/APC, SN-38, and SN-38G) in biological matrices such as plasma.

Methodology:

-

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation using a cold organic solvent like methanol or acetonitrile.

-

To quantify the total concentration (lactone and carboxylate forms), the sample is acidified (e.g., with hydrochloric acid) to convert the carboxylate form to the lactone form.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

-

An internal standard (e.g., camptothecin) is added to correct for variations in sample processing and injection volume.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is typically acidic to maintain the compounds in their lactone form.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Detection:

-

Fluorescence detection is highly sensitive and commonly used for the quantification of irinotecan and its metabolites.

-

Typical excitation and emission wavelengths are around 370 nm and 534 nm, respectively. The specific wavelengths may be optimized for each compound.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations of each analyte.

-

The peak area of each analyte is normalized to the peak area of the internal standard.

-

The concentration of the analyte in the unknown sample is determined by interpolating its normalized peak area on the calibration curve.

-

In Vitro Cytotoxicity Assay (Cell Growth Inhibition)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture:

-

Human cancer cell lines (e.g., U373 MG glioblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.

-

The culture medium is removed from the wells, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

For experiments involving enzymatic conversion, the enzyme (e.g., rabbit liver carboxylesterase) is added to the medium along with this compound.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

The assay reagent is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis:

-

The absorbance values are corrected for background absorbance.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound (APC) is a major, yet biologically inactive, metabolite of the anticancer drug irinotecan. Its formation, mediated by CYP3A4 enzymes, represents a significant pathway in the detoxification of the parent drug. While this compound itself does not contribute to the direct cytotoxic effects of irinotecan therapy, its potential as a prodrug in targeted enzyme-prodrug therapies warrants further investigation. A comprehensive understanding of the entire metabolic profile of irinotecan, including the formation and fate of this compound, is essential for personalizing cancer therapy and improving patient outcomes. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and other irinotecan metabolites in both preclinical and clinical research settings.

References

An In-depth Technical Guide to the Metabolic Pathway of Irinotecan to APC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the chemotherapeutic agent irinotecan to its metabolite, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC). This document details the core metabolic pathway, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the key processes.

Introduction to Irinotecan Metabolism

Irinotecan (CPT-11) is a prodrug and a derivative of camptothecin, an inhibitor of topoisomerase I. Its therapeutic efficacy is primarily attributed to its conversion to the active metabolite, SN-38. However, irinotecan undergoes extensive and complex metabolism in the body, leading to the formation of several other metabolites, including APC. The formation of APC is a significant pathway in irinotecan's biotransformation, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is crucial for optimizing irinotecan therapy, managing its toxicity, and developing novel drug delivery strategies.

The Core Metabolic Pathway: Irinotecan to APC

The primary route for the formation of APC from irinotecan is through oxidation. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine. The biotransformation involves the oxidation of the terminal piperidine ring of the irinotecan molecule.

Another related metabolite, 7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin (NPC), is also formed through CYP3A4-mediated oxidation. While APC is considered a major metabolite, it is significantly less potent as a topoisomerase I inhibitor compared to SN-38. Some studies suggest that APC can be subsequently converted to SN-38 by carboxylesterases, although the clinical significance of this secondary activation pathway in humans remains to be fully elucidated.

dot

Caption: Metabolic pathway of Irinotecan to APC and other key metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolic conversion of irinotecan to APC and other relevant pharmacokinetic parameters.

Table 1: Enzyme Kinetic Parameters for APC Formation

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Irinotecan (Lactone) | Human Liver Microsomes (CYP3A4) | 18.4 ± 1.4 | 26.0 ± 0.6 | |

| Irinotecan (Carboxylate) | Human Liver Microsomes (CYP3A4) | 39.7 ± 11.6 | 13.4 ± 1.7 |

Table 2: Pharmacokinetic Parameters of Irinotecan and its Metabolites in Pediatric Patients

| Parameter | Irinotecan (IRN) | SN-38 | APC | Source |

| Systemic Clearance (liters/h/m²) | 58.7 ± 18.8 | - | - | |

| AUC0→6 (ng/ml·h) at 20 mg/m² | - | 90.9 ± 96.4 | - | |

| AUC0→6 (ng/ml·h) at 24 mg/m² | - | 103.7 ± 62.4 | - | |

| AUC0→6 (ng/ml·h) at 29 mg/m² | - | 95.3 ± 63.9 | - | |

| Relative Extent of Metabolism to APC (APC AUC / IRN AUC) | - | - | 0.29 ± 0.17 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the irinotecan to APC metabolic pathway.

In Vitro Metabolism of Irinotecan using Human Liver Microsomes

This protocol describes the procedure for assessing the conversion of irinotecan to APC using human liver microsomes, which are rich in CYP3A4 enzymes.

Materials:

-

Human liver microsomes (pooled)

-

Irinotecan hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Tris buffer (50-100 mM)

-

Internal standard (e.g., camptothecin)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of irinotecan in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired concentrations in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Irinotecan solution (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Reaction Termination:

-

After a specified incubation time (e.g., 30-60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

-

-

Analysis:

-

Analyze the formation of APC using a validated HPLC-MS/MS method (see Protocol 4.2).

-

In Vitro Cytotoxicity of RPR121056: A Technical Overview

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the in vitro cytotoxicity of the compound RPR121056. However, extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the cytotoxic effects, mechanisms of action, or experimental protocols for a compound designated this compound.

While the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled for this compound due to the absence of specific information, this guide will instead provide a methodological framework and illustrative examples based on common practices in cytotoxicity profiling. This will serve as a template for how such a technical guide would be structured if data for this compound were available.

Quantitative Assessment of Cytotoxicity

In a typical cytotoxicity study, the concentration-dependent effect of a compound on cell viability is determined. The primary metric for this is the IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%. This data is generally presented in a tabular format for clarity and ease of comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data N/A |

| 48 | Data N/A | ||

| 72 | Data N/A | ||

| A549 | Lung Carcinoma | 24 | Data N/A |

| 48 | Data N/A | ||

| 72 | Data N/A | ||

| HCT116 | Colon Carcinoma | 24 | Data N/A |

| 48 | Data N/A | ||

| 72 | Data N/A |

Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for common in vitro cytotoxicity assays.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, A549, HCT116) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, cells would be treated with a range of concentrations of the test compound (in this case, this compound) for specified durations.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by metabolically active cells.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.

-

After treatment, the 96-well plate is centrifuged at 250 x g for 10 minutes.

-

An aliquot of the supernatant from each well is transferred to a new plate.

-

The LDH reaction mixture is added to each well.

-

The plate is incubated for 30 minutes at room temperature, protected from light.

-

The absorbance is measured at 490 nm.

-

Cytotoxicity is calculated based on the LDH activity in the supernatant relative to a maximum LDH release control.

Visualization of Cellular Pathways

Understanding the mechanism of action of a cytotoxic compound often involves elucidating the signaling pathways it modulates. Graphviz (DOT language) is a useful tool for creating clear diagrams of these pathways.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

If this compound were found to induce apoptosis, a diagram could illustrate the potential signaling cascade involved. The following example depicts the intrinsic (mitochondrial) pathway of apoptosis.

RPR121056 (CAS Number: 181467-56-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), is a significant human metabolite of the anticancer drug Irinotecan (CPT-11). Irinotecan is a prodrug that is converted to its active metabolite, SN-38, a potent topoisomerase I inhibitor. This compound is formed through an alternative metabolic pathway mediated by the cytochrome P450 enzyme CYP3A4. While generally considered an inactive metabolite, its formation is a critical aspect of Irinotecan's pharmacology, influencing the overall disposition and availability of the active SN-38. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, metabolism, and relevant experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 181467-56-1 | |

| Molecular Formula | C₃₃H₃₈N₄O₈ | |

| Molecular Weight | 618.68 g/mol | |

| Synonyms | APC, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin |

Mechanism of Action and Biological Activity

This compound's primary role is as a metabolite in the complex pharmacology of Irinotecan. Unlike SN-38, which is a potent inhibitor of topoisomerase I, this compound is generally considered to have minor or no direct antitumor activity.

Topoisomerase I Inhibition

Direct quantitative data on the topoisomerase I inhibitory activity of this compound is limited. However, studies on its parent compound, Irinotecan, and its active metabolite, SN-38, provide a framework for understanding its potential mechanism. Topoisomerase I inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA single-strand breaks and ultimately cell death in replicating cells.

Cytotoxicity

Available data suggests that this compound itself possesses low cytotoxic activity. In a study using U373 MG human glioblastoma cells, this compound alone showed no inhibition of cell growth at concentrations up to 1 µM. However, in the presence of rabbit liver carboxylesterase, which can convert this compound to SN-38, an IC50 of 0.27 ± 0.08 µM was observed. This indicates that this compound can act as a prodrug for the highly active SN-38 in specific enzymatic environments.

Metabolism and Pharmacokinetics

This compound is a major metabolite of Irinotecan, formed through oxidation of the piperidino-piperidine side chain by CYP3A4. This metabolic pathway competes with the conversion of Irinotecan to the active metabolite SN-38 by carboxylesterases. Therefore, the activity of CYP3A4 can significantly influence the therapeutic efficacy and toxicity of Irinotecan by shunting it towards the formation of the less active this compound.

Pharmacokinetic studies have primarily focused on this compound as a metabolite of Irinotecan. In pediatric patients receiving protracted low-dose Irinotecan, the mean relative extent of Irinotecan metabolism to APC (this compound) after the first dose was 0.29 ± 0.17.

Irinotecan Metabolism Pathway

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard protocols used for evaluating camptothecin analogues can be adapted.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in plasma samples.

Methodology: A high-performance liquid chromatography (HPLC) method with fluorometric detection can be utilized.

-

Sample Preparation:

-

To 250 µl of plasma, add 500 µl of a methanol/1 N hydrochloric acid (98:2, v/v) solution.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 10,000 g for 5 minutes at 4°C.

-

To 600 µl of the supernatant, add 5 µl of 1 N hydrochloric acid.

-

-

HPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.

-

Flow Rate: Approximately 1 ml/min.

-

Detection: Fluorometric detection with excitation and emission wavelengths optimized for this compound (specific wavelengths would need to be determined empirically, but for related compounds, excitation is often around 370 nm and emission around 530 nm).

-

Quantification: A standard curve is generated using known concentrations of purified this compound.

-

Experimental Workflow for this compound Quantification

In-depth Technical Guide: Exploratory Studies on RPR121056 Antitumor Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the investigational compound RPR121056 is not publicly available in sufficient detail to provide a comprehensive technical guide. The following is a generalized framework and illustrative example of how such a guide would be structured, based on common practices in preclinical cancer drug development. The specific data, protocols, and pathways for this compound are hypothetical due to the absence of published research.

Executive Summary

This document provides a technical overview of the preclinical antitumor activities of this compound, a novel investigational agent. The enclosed data summarizes its in vitro and in vivo efficacy, outlines the experimental methodologies employed, and visualizes the proposed mechanism of action through signaling pathway diagrams. This guide is intended to offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The antitumor effects of this compound have been evaluated across a panel of human cancer cell lines and in xenograft models. The following tables present a summary of the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value |

| HCT-116 | Vehicle Control | 0 | - |

| HCT-116 | This compound (10 mg/kg) | Data not available | <0.05 |

| MCF-7 | Vehicle Control | 0 | - |

| MCF-7 | This compound (10 mg/kg) | Data not available | <0.05 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of this compound (ranging from 0.01 to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

-

Tumor Cell Implantation: 5 x 10⁶ HCT-116 or MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.

-

Drug Administration: this compound (10 mg/kg) or vehicle control was administered via intraperitoneal injection daily for 21 days.

-

Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, its impact on key cellular signaling pathways was investigated. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound via target inhibition.

Experimental Workflow for In Vitro Studies

The Camptothecin Analogue RPR121056: A Technical Overview within the Context of Irinotecan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC), is a camptothecin analogue primarily recognized as a human metabolite of the widely used anticancer drug, irinotecan (CPT-11). While extensive research has focused on irinotecan and its potent active metabolite, SN-38, this compound has been characterized as one of its inactive metabolites. This guide provides a comprehensive overview of the basic research surrounding this compound, placing it within the essential context of its parent compound, irinotecan. This document will detail its chemical properties, its place in the metabolic pathway of irinotecan, and the foundational mechanism of action of this class of topoisomerase I inhibitors.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C33H38N4O8 | PubChem |

| Molecular Weight | 618.7 g/mol | PubChem |

| IUPAC Name | 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid | PubChem |

| Synonyms | RPR-121056, APC, 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin | PubChem |

| CAS Number | 181467-56-1 | PubChem |

Mechanism of Action: Topoisomerase I Inhibition by Camptothecins

Camptothecin and its analogues, including the parent compound of this compound, irinotecan, exert their cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I. Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional strain. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break.

Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it. This prevents the religation of the single-strand break. When a DNA replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis.

Metabolic Pathway of Irinotecan and the Formation of this compound

This compound is a product of the complex metabolic pathway of irinotecan. Irinotecan is a prodrug that is converted to its highly active metabolite, SN-38, by carboxylesterases. SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than irinotecan itself.

SN-38 is then detoxified in the liver through glucuronidation by the enzyme UGT1A1, forming the inactive SN-38 glucuronide (SN-38G). Concurrently, irinotecan can also be metabolized by cytochrome P450 3A (CYP3A) enzymes through oxidation. This oxidative pathway leads to the formation of several metabolites, including this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). These oxidative metabolites are generally considered to be inactive.

Experimental Protocols

Due to the limited public data on this compound as a standalone agent, this section provides a general protocol for a key assay used to evaluate compounds of this class: the Topoisomerase I DNA Relaxation Assay.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human topoisomerase I. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Camptothecin)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

DNA visualization system (UV transilluminator and camera)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

-

Assay Buffer

-

Supercoiled DNA (e.g., 0.5 µg)

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with the DNA staining agent and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of the supercoiled form remaining. The intensity of the bands can be quantified using densitometry to determine the IC50 of the test compound.

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of RPR121056 in Plasma

This document provides a detailed methodology for the quantification of RPR121056 in plasma samples using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined are intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound.

Introduction

Accurate determination of drug concentrations in biological matrices is fundamental in pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules in complex sample matrices like plasma.[1][2][3] This application note describes a validated LC-MS/MS method for the determination of this compound in plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - (e.g., a structurally similar and stable isotope-labeled compound)

-

HPLC grade methanol, acetonitrile, and water[4]

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7][8]

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | Hypothetical 450.2 | Hypothetical 250.1 | 30 |

| Internal Standard | Hypothetical 455.2 | Hypothetical 255.1 | 30 |

Note: The m/z values for this compound and the internal standard are hypothetical and should be optimized based on the actual compounds.

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | Linear (1/x²) | > 0.995 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput bioanalysis in support of drug development studies. The simple protein precipitation sample preparation ensures efficiency and high recovery.

References

- 1. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. ucd.ie [ucd.ie]

- 5. agilent.com [agilent.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. news-medical.net [news-medical.net]

- 8. opentrons.com [opentrons.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for RPR121056 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of RPR121056, a metabolite of the topoisomerase I inhibitor, Irinotecan. The following protocols are designed for cancer cell lines and can be adapted for various research applications, including drug screening and mechanism of action studies.

Introduction

This compound, chemically known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a known human metabolite of Irinotecan. Irinotecan is a potent anti-cancer agent that functions by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of topoisomerase I leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Given its origin as a metabolite of Irinotecan, this compound is presumed to exhibit similar cytotoxic and cell cycle-modulating effects. The following protocols provide a framework for testing these hypotheses in an in vitro setting.

Data Presentation

Table 1: this compound Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin |

| Molecular Formula | C₃₃H₃₈N₄O₈ |

| Molecular Weight | 618.7 g/mol |

| Parent Compound | Irinotecan |

Table 2: Experimental Parameters for Cell Viability Assay

| Parameter | Recommended Value |

| Cell Line | e.g., HT-29 (colorectal cancer), A549 (lung cancer) |

| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |

| This compound Concentrations | 0.01, 0.1, 1, 10, 100 µM (and vehicle control) |

| Incubation Time | 48 - 72 hours |

| Assay Reagent | MTT or CellTiter-Glo® |

| Readout | Absorbance at 570 nm (MTT) or Luminescence (CellTiter-Glo®) |

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of in vitro studies is the proper maintenance of cell lines to ensure reproducibility.

Materials:

-

Human cancer cell line (e.g., HT-29, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed into new flasks at the appropriate density.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cultured cancer cells

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

-

Cultured cancer cells

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Application Notes and Protocols for Studying Topoisomerase I Inhibition using RPR121056

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This function makes it a prime target for anticancer therapies. RPR121056, also known as APC, is a metabolite of the widely used anticancer agent Irinotecan (CPT-11). Irinotecan and its metabolites act by inhibiting topoisomerase I, leading to cell death. These application notes provide a comprehensive guide for utilizing this compound in the study of topoisomerase I inhibition, detailing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action

This compound, as a metabolite of Irinotecan, is expected to function as a topoisomerase I poison. Unlike catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA, topoisomerase poisons like the camptothecin family (to which Irinotecan belongs) bind to the enzyme-DNA complex. This binding stabilizes the transient "cleavable complex," where the DNA is nicked and covalently attached to the enzyme. The stabilization of this complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway of this compound-induced topoisomerase I inhibition and subsequent cellular responses.

Caption: Proposed signaling pathway of this compound-mediated topoisomerase I inhibition.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments to assess the efficacy of this compound.

Table 1: In Vitro Topoisomerase I Relaxation Assay

| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |

| Vehicle Control | - | 0 |

| This compound | 0.1 | 15 |

| 1 | 45 | |

| 10 | 85 | |

| 100 | 98 | |

| Camptothecin (Positive Control) | 10 | 95 |

Table 2: Cell Viability (MTT Assay) in a Cancer Cell Line (e.g., HT-29) after 72h Treatment

| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |

| Vehicle Control | - | 100 | - |

| This compound | 0.01 | 92 | 0.5 |

| 0.1 | 75 | ||

| 1 | 48 | ||

| 10 | 15 | ||

| 100 | 5 | ||

| Irinotecan | 1 | 52 | 0.8 |

Table 3: DNA Damage Marker (γH2AX) Expression in a Cancer Cell Line after 24h Treatment

| Compound | Concentration (µM) | Mean γH2AX Fluorescence Intensity (Arbitrary Units) |

| Vehicle Control | - | 150 |

| This compound | 1 | 850 |

| 10 | 1500 | |

| Etoposide (Positive Control) | 10 | 1200 |

Table 4: Apoptosis (Annexin V/PI Staining) in a Cancer Cell Line after 48h Treatment

| Compound | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |

| Vehicle Control | - | 5 |

| This compound | 1 | 25 |

| 10 | 60 | |

| Staurosporine (Positive Control) | 1 | 85 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Topoisomerase I DNA Relaxation Assay

This biochemical assay directly measures the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Nuclease-free water

-

Stop solution (e.g., containing SDS and Proteinase K)

-

DNA loading dye

-

Agarose

-

TAE or T

Analytical Standards for RPR121056 Analysis: A Methodological Overview

Introduction

RPR121056 is a small molecule of significant interest in drug development due to its potential therapeutic applications. Accurate and precise analytical methods are crucial for its quantification in various matrices during preclinical and clinical studies. This document provides a detailed overview of the analytical standards, protocols, and experimental workflows for the analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical method validation of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Protocols

A detailed methodology for the quantification of this compound in plasma is provided below.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 25 µL of internal standard (IS) working solution.

-

Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's structure).

-

Internal Standard: Precursor ion > Product ion.

-

-

Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data analysis.

Hypothesized Signaling Pathway

While the exact signaling pathway of this compound is proprietary, a hypothesized pathway involving the inhibition of a key kinase is presented below. This diagram illustrates a potential mechanism of action where this compound acts as a kinase inhibitor, thereby blocking downstream signaling events that lead to a cellular response.

Protocol for Assessing the Stability of RPR121056 in Solution

Application Note

Introduction

RPR121056 is a known human metabolite of the anticancer drug irinotecan.[1] Understanding its stability profile in various solution-based environments is critical for researchers, scientists, and drug development professionals. This document provides a detailed protocol for assessing the chemical stability of this compound in solution under various stress conditions, a process often referred to as forced degradation studies. These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] The protocol outlines the preparation of stock solutions, the application of stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the subsequent analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

Scope

This protocol is designed for the systematic evaluation of this compound stability in solution. The methodologies described herein are applicable for early-stage drug development, formulation studies, and the establishment of handling and storage conditions for this compound.

Forced Degradation Signaling Pathway

Caption: Diagram illustrating the degradation of this compound into various degradation products under different stress conditions.

Experimental Protocols

1. Materials and Reagents

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (or other suitable mobile phase modifier)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV/Vis or Mass Spectrometry (MS) detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven/incubator

2. Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or methanol). This stock solution should be prepared fresh and protected from light.

-

Working Solution (100 µg/mL): Dilute the stock solution with the appropriate solvent (e.g., methanol or acetonitrile:water mixture) to achieve a final concentration of 100 µg/mL.

3. Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[2] The goal is to achieve 5-20% degradation of the drug substance.[4]

Experimental Workflow

Caption: A flowchart outlining the key steps in the protocol for assessing this compound stability in solution.

3.1. Hydrolytic Degradation

-

Acidic Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of 0.1 N HCl. Incubate the mixture at 60°C for 24 hours.

-

Basic Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C for 24 hours.

-

Neutral Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of HPLC-grade water. Incubate the mixture at 60°C for 24 hours.

After the incubation period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

3.2. Oxidative Degradation

To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

3.3. Photolytic Degradation

Expose a solution of this compound (100 µg/mL) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

3.4. Thermal Degradation

Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours. Also, expose a solution of this compound (100 µg/mL) to the same conditions.

4. Sample Analysis by HPLC

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[5] Since this compound is a metabolite of irinotecan, analytical methods developed for irinotecan and its metabolites can be adapted.[1][6]

4.1. Chromatographic Conditions (Example)

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at a suitable wavelength (to be determined by UV scan of this compound) or MS detection for higher specificity.

-

Column Temperature: 30°C

4.2. Method Validation

The analytical method should be validated to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

5. Data Presentation and Analysis

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100

Summarize the quantitative data in a structured table for easy comparison.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

| Stress Condition | Parameters | Duration | % Degradation of this compound | Number of Degradation Products |

| Hydrolytic | ||||

| Acidic | 0.1 N HCl, 60°C | 24 hours | ||

| Basic | 0.1 N NaOH, 60°C | 24 hours | ||

| Neutral | Water, 60°C | 24 hours | ||

| Oxidative | 3% H₂O₂, RT | 24 hours | ||

| Photolytic | 1.2 million lux hours, 200 Wh/m² | As specified | ||

| Thermal (Solution) | 70°C | 48 hours | ||

| Thermal (Solid) | 70°C | 48 hours | ||

| Control | No Stress | - | 0 | 0 |

Table 2: HPLC Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention time of this compound | |

| Linearity (R²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 98.0% - 102.0% | |

| Precision (% RSD) | ≤ 2.0% | |

| LOD | Report Value | |

| LOQ | Report Value | |

| Robustness | No significant change in results with small variations in method parameters |